7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound notable for its structural complexity and potential biological applications. The compound has the molecular formula , a molecular weight of 215.05 g/mol, and is classified under the category of dihydropyrrolo-pyrazines. It is recognized for its role in medicinal chemistry, particularly as a precursor for various bioactive compounds.
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one belongs to the class of nitrogen-containing heterocycles. Its structure features a bromine atom at the seventh position and a carbonyl group at the first position of the pyrrolo ring system, making it an interesting target for synthetic chemists focusing on drug development.
The synthesis of 7-bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can be achieved through various methods. One common approach involves starting from 2-monosubstituted pyrroles. The synthesis typically includes:
The synthesis process may also include techniques such as palladium-catalyzed reactions or other metal-catalyzed cyclizations to achieve specific structural configurations. The choice of solvents and reaction conditions (temperature, time) can significantly influence the yield and purity of the final product.
The molecular structure of 7-bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one consists of a fused bicyclic system featuring both pyrrole and pyrazine rings. The compound can be represented by the following SMILES notation: O=C1NCCN2C=C(Br)C=C12
.
Key structural data include:
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions typical for heterocycles. These include:
The reactivity of this compound is influenced by its electron-rich nitrogen atoms and the presence of the carbonyl group, which can stabilize intermediates formed during reactions.
The mechanism of action for 7-bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves its interaction with specific biological targets such as enzymes or receptors. For instance, it has been studied as an inhibitor of beta-secretase, an enzyme implicated in Alzheimer's disease .
Research indicates that compounds within this class demonstrate significant binding affinities to their targets, leading to potential therapeutic effects in neurodegenerative diseases.
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopy (NMR, IR) to confirm structural integrity and purity .
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several applications in scientific research:
This compound exemplifies an important class of heterocycles with diverse applications in medicinal chemistry and pharmacology .
Nitrogen-containing heteroaromatic rings represent indispensable structural motifs in bioactive molecules and approved pharmaceuticals. Their prominence stems from advantageous physicochemical properties, including moderate conformational constraint, balanced polarity for membrane permeability, and diverse hydrogen-bonding capabilities that facilitate target engagement. Among these heterocycles, fused bicyclic systems like pyrrolo[1,2-a]pyrazinones offer three-dimensional complexity that enables high-affinity interactions with biological targets. These compounds exhibit enhanced synthetic tractability compared to purely aliphatic systems, allowing efficient functionalization for structure-activity relationship (SAR) exploration. The pyrrolo[1,2-a]pyrazinone core, specifically, demonstrates remarkable versatility in drug discovery due to its balanced lipophilicity, presence of multiple hydrogen bond acceptors/donors, and capacity for diverse substitution patterns that modulate pharmacological properties [5] [6].
Bromination significantly influences the biological activity and reactivity profiles of pyrrolopyrazinone natural products. Marine organisms frequently produce brominated alkaloids as chemical defense agents, with bromine atoms serving dual roles: 1) enhancing binding affinity through halogen bonding with protein targets, and 2) providing synthetic handles for further functionalization via cross-coupling reactions. Bromine's substantial size induces conformational constraints and electron-withdrawing effects that modulate the electron density of the pyrrole ring, thereby influencing both chemical reactivity and intermolecular interactions. These effects are exemplified in natural products where bromination correlates with potentiation of cytotoxic, antimicrobial, and enzyme-inhibitory activities compared to their non-brominated analogues [3] [6] [7].
The structural significance of 7-bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives emerged from the isolation of bioactive marine alkaloids. Longamide B, first characterized from the sponge Agelas longissima, demonstrated antibacterial properties against Gram-positive pathogens and antiprotozoal activity against Trypanosoma brucei, the causative agent of African sleeping sickness [3] [6]. Cyclooroidin, isolated from the marine sponge Agelas oroides, features the same brominated pyrrolopyrazinone core with a distinctive guanidine side chain, contributing to its potent cytotoxicity. Perhaps the most pharmacologically significant analogue is the agelastatin family (particularly agelastatin A and D), tetracyclic brominated pyrrolopyrazinones isolated from Agelas sponges that exhibit nanomolar cytotoxicity against multiple cancer cell lines, including L1210 leukemia and KB nasopharyngeal carcinoma [5] [6] . These natural discoveries established the brominated pyrrolopyrazinone scaffold as a privileged structure for bioactive molecule design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: